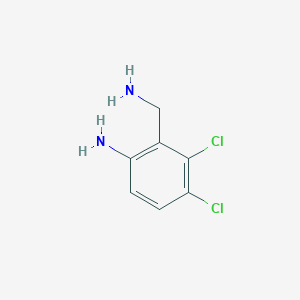

2-(Aminométhyl)-3,4-dichloroaniline

Vue d'ensemble

Description

2-(Aminomethyl)-3,4-dichloroaniline is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of aniline, where the amino group is substituted at the 2-position with an aminomethyl group and the 3,4-positions are substituted with chlorine atoms

Applications De Recherche Scientifique

2-(Aminomethyl)-3,4-dichloroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mécanisme D'action

Target of Action

2-(Aminomethyl)-3,4-dichloroaniline is a type of cationic polymer that primarily targets bacterial membranes . This class of molecules is considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .

Mode of Action

The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to changes in the membrane’s permeability, allowing antibiotics to reach their intracellular target . The absence of hydrophobicity in 2-(Aminomethyl)-3,4-dichloroaniline contributes to its good in vitro and in vivo biocompatibility .

Biochemical Pathways

It’s known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms

Pharmacokinetics

Its interaction with bacterial membranes suggests that it may have a direct effect on the bioavailability of other drugs by increasing membrane permeability .

Result of Action

The primary result of the action of 2-(Aminomethyl)-3,4-dichloroaniline is the disruption of bacterial membranes, leading to increased permeability and potential death of the bacteria . This effect, combined with its low propensity for resistance, makes it a promising candidate for antibacterial development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with ammonia or an amine source to form the corresponding Schiff base, which is then reduced to yield the desired compound. Another method involves the direct amination of 3,4-dichlorobenzyl chloride with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-3,4-dichloroaniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Aminomethyl)-3,4-dichlorobenzylamine

- 2-(Aminomethyl)-3,4-dichlorophenol

- 2-(Aminomethyl)-3,4-dichlorobenzaldehyde

Uniqueness

2-(Aminomethyl)-3,4-dichloroaniline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Activité Biologique

2-(Aminomethyl)-3,4-dichloroaniline is a chemical compound characterized by its dichloroaniline structure combined with an aminomethyl group. This unique configuration imparts significant biological activity, making it a subject of interest in various fields including organic synthesis, medicinal chemistry, and environmental science.

| Property | Value |

|---|---|

| Molecular Formula | C7H9Cl2N |

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 2-(aminomethyl)-3,4-dichloroaniline |

| InChI Key | PAMKJGRJSKYQAP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)CN)Cl)Cl |

Synthesis

The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with formaldehyde in the presence of hydrochloric acid to form the hydrochloride salt. This reaction is carried out under controlled acidic conditions to optimize yield and purity.

Enzyme Inhibition

Research indicates that 2-(Aminomethyl)-3,4-dichloroaniline exhibits enzyme inhibition properties, particularly affecting various biological systems:

- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. It has shown moderate inhibitory effects, suggesting potential applications in treating conditions related to cholinergic dysfunction .

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of 2-(Aminomethyl)-3,4-dichloroaniline:

- Acute Toxicity : In animal studies, the oral LD50 values were reported at approximately 880 mg/kg for male rats and 530 mg/kg for female rats. Symptoms observed included respiratory distress and cyanosis .

- Chronic Exposure Effects : Long-term exposure studies indicated potential hepatotoxicity and nephrotoxicity, necessitating further investigation into its environmental impact and safety in industrial applications .

Case Studies

- Mineralization by Fungi : A study highlighted the ability of Phanerochaete chrysosporium to mineralize 3,4-dichloroaniline derivatives under specific conditions, showcasing potential bioremediation applications for compounds derived from 2-(Aminomethyl)-3,4-dichloroaniline .

- Enzyme Interaction Studies : Research focusing on enzyme interactions demonstrated that this compound could modulate protein-protein interactions and influence signaling pathways within cells. This suggests its potential use in studying metabolic pathways and drug development.

The mechanism of action of 2-(Aminomethyl)-3,4-dichloroaniline involves its interaction with specific molecular targets:

- Enzyme Binding : The compound can bind to the active sites of enzymes like AChE, inhibiting their activity by preventing substrate access.

- Cellular Pathway Modulation : It may interfere with cellular signaling cascades by altering protein interactions within metabolic pathways.

Propriétés

IUPAC Name |

2-(aminomethyl)-3,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPHGODJXYLKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409449 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-42-1 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.